molecular formula C28H25ClN2O5 B2657599 Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 318239-70-2

Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No. B2657599
CAS RN: 318239-70-2
M. Wt: 504.97
InChI Key: KDZNBNNSMQHVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C28H25ClN2O5 and its molecular weight is 504.97. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Determination

  • Ab initio crystal structure determination : This compound, along with similar chain functionalized pyrroles, has been identified as an active candidate for antitumoral agents. Their crystal structures were determined using synchrotron X-ray powder diffraction data, which is crucial for understanding their potential in drug design (Silva et al., 2012).

Pharmacological Profile

  • Synthesis and pharmacological activity : The compound is involved in the synthesis of specific pyrrole derivatives, which are studied for their analgesic, antiinflammatory, and neuropsychobehavioural effects (Massa et al., 1989).

Chemoselectivity in Reactions

  • Chemoselectivity of rhodium(II) carbenoids : The compound demonstrates significant interactions in chemical reactions, particularly in studies involving rhodium(II) carbenoids. This research aids in understanding the compound's reactivity and potential applications in chemical synthesis (Zaragoza, 1995).

Molecular Structure Analysis

  • Synthesis and crystal structure analysis : Studies on the synthesis of related compounds and their crystal structure determination provide insights into their molecular configuration, which is vital for their application in various fields, including pharmaceuticals (Moustafa & Girgis, 2007).

Interaction with Metal Ions

  • Interaction with metal ions : Research indicates that compounds structurally related to the subject molecule interact with metal ions like Zn(II), Cd(II), and Pt(II), which is significant in the study of anti-inflammatory drugs and their metal complexes (Dendrinou-Samara et al., 1998).

properties

IUPAC Name

methyl 3-benzyl-5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O5/c1-35-21-14-8-18(9-15-21)24-22-23(26(33)31(25(22)32)20-12-10-19(29)11-13-20)28(30-24,27(34)36-2)16-17-6-4-3-5-7-17/h3-15,22-24,30H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNBNNSMQHVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C(N2)(CC5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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